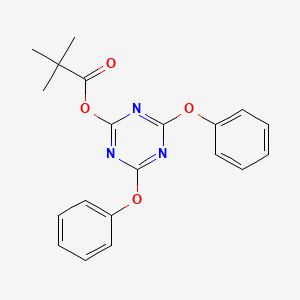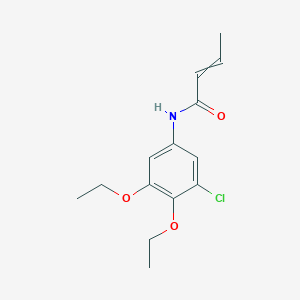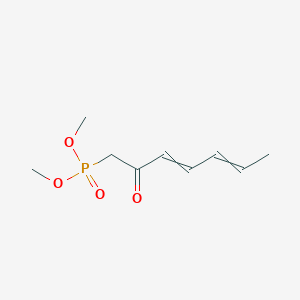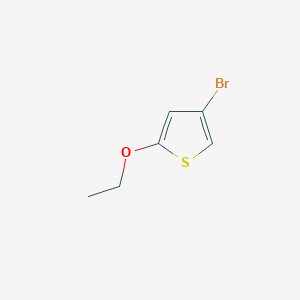
4-Bromo-2-ethoxythiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethoxythiophene: is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. The compound is substituted with a bromine atom at the 4-position and an ethoxy group at the 2-position. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxythiophene typically involves the bromination of 2-ethoxythiophene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the regioselectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-ethoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used under mild conditions.
Major Products:
Substitution: Formation of 2-ethoxythiophene derivatives with different substituents at the 4-position.
Oxidation: Formation of 4-bromo-2-ethoxysulfoxide or 4-bromo-2-ethoxysulfone.
Coupling: Formation of biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
4-Bromo-2-ethoxythiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-ethoxythiophene involves its interaction with various molecular targets. In coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile. The ethoxy group can influence the electronic properties of the thiophene ring, affecting its reactivity and stability. The compound’s ability to undergo oxidation and substitution reactions is attributed to the electron-donating and electron-withdrawing effects of the substituents.
Comparación Con Compuestos Similares
2-Bromo-5-ethoxythiophene: Similar structure but with different substitution pattern.
4-Bromo-2-methoxythiophene: Similar structure with a methoxy group instead of an ethoxy group.
4-Chloro-2-ethoxythiophene: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-2-ethoxythiophene is unique due to the specific positioning of the bromine and ethoxy groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
95602-69-0 |
|---|---|
Fórmula molecular |
C6H7BrOS |
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
4-bromo-2-ethoxythiophene |
InChI |
InChI=1S/C6H7BrOS/c1-2-8-6-3-5(7)4-9-6/h3-4H,2H2,1H3 |
Clave InChI |
SZHHFZFYEWPZDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
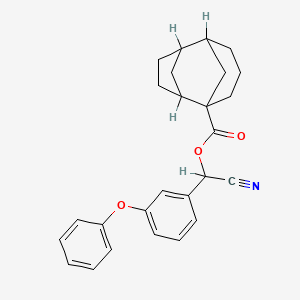
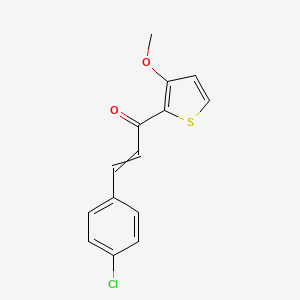
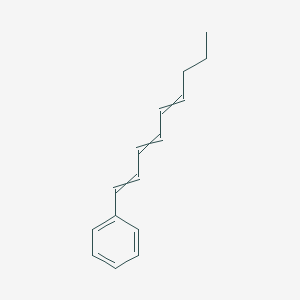
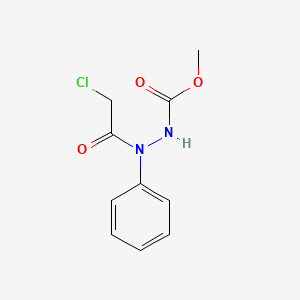
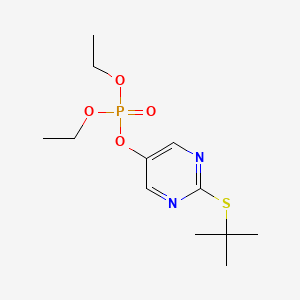
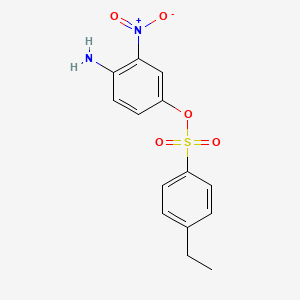
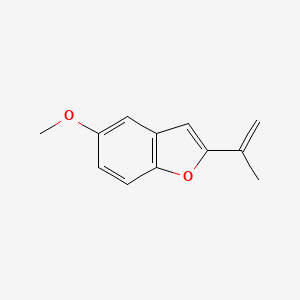
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)

